molecular formula C14H22O B15466220 Dispiro[5.1.5.1]tetradecan-7-one CAS No. 57479-48-8

Dispiro[5.1.5.1]tetradecan-7-one

Cat. No.: B15466220
CAS No.: 57479-48-8
M. Wt: 206.32 g/mol
InChI Key: BRAPFEXANPOEOV-UHFFFAOYSA-N
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Description

Dispiro[5.1.5.1]tetradecane-7,14-dione (CAS: 950-21-0) is a spirocyclic diketone with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol . Its IUPAC name reflects its unique structure: two cyclohexane rings fused via a central cyclobutane ring, with ketone groups at positions 7 and 14 . The compound is also known as cyclohexylketene dimer, formed via the dimerization of pentamethyleneketene (e.g., from cyclohexanecarboxyl chloride and triethylamine) . It is characterized by high thermal stability (m.p. 434–435 K) and purity (>99.6% after crystallization) .

Key applications include its role as a hydrogen acceptor in chemoselective transfer hydrogenation reactions and as a precursor in photodecarbonylation to synthesize cycloalkylidenecycloalkanes .

Properties

CAS No.

57479-48-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

dispiro[5.1.58.16]tetradecan-14-one

InChI

InChI=1S/C14H22O/c15-12-13(7-3-1-4-8-13)11-14(12)9-5-2-6-10-14/h1-11H2

InChI Key

BRAPFEXANPOEOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3(C2=O)CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Structural Comparison of Dispiro Compounds
Compound Name Molecular Formula Functional Groups Key Structural Features Applications
Dispiro[5.1.5.1]tetradecane-7,14-dione C₁₄H₂₀O₂ Two ketones Spirocyclic (cyclohexane-cyclobutane) Catalytic hydrogenation, photochemistry
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one C₁₃H₂₀N₂O One ketone, one lactam Nitrogen-containing spiro rings Medicinal chemistry (potential bioactive agents)
1,4-Dioxadispiro[4.1.5.2]tetradeca-8,11-dien-10-one C₁₂H₁₄O₃ One ketone, two ethers Conjugated diene, oxygenated spiro rings Synthetic intermediates
3-Oxo-2,2-dimethylbutanal C₆H₁₀O₂ One ketone, one aldehyde Linear aliphatic chain Comparative studies in chemoselectivity
Key Observations:
  • Dispiro[5.1.5.1]tetradecane-7,14-dione lacks α-hydrogens due to its rigid spirocyclic framework, enabling selective reduction of one ketone group in transfer hydrogenation .
  • Nitrogen- or oxygen-containing analogs (e.g., diaza- or dioxadispiro compounds) exhibit altered electronic properties and bioactivity, making them relevant in drug discovery .

Reactivity and Chemoselectivity

Table 2: Reactivity in Transfer Hydrogenation
Compound Reactivity Profile Chemoselectivity Reference
Dispiro[5.1.5.1]tetradecane-7,14-dione Only one ketone reduced (no α-H for side reactions) High selectivity for mono-alcohol product
3-Oxo-2,2-dimethylbutanal Both ketone and aldehyde reduced Low selectivity due to competing pathways
Key Observations:
  • The absence of α-hydrogens in Dispiro[5.1.5.1]tetradecane-7,14-dione prevents unwanted side reactions (e.g., aldol condensation), unlike linear diketones like 3-oxo-2,2-dimethylbutanal .

Thermodynamic and Physical Properties

Table 3: Thermodynamic Data
Property (Dispiro[5.1.5.1]tetradecane-7,14-dione) Value (Joback Method) Reference
Cp,gas (heat capacity, gas phase) 549.68–685.88 J/mol·K
Melting Point 434–435 K
  • Comparative data for analogs are sparse, but the high melting point and calculated heat capacity reflect its stability and steric rigidity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Dispiro[5.1.5.1]tetradecan-7-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves dimerization of ketenes or cyclization of precursors. For example, pentamethyleneketene dimerizes to form dispiro[5.1.5.1]tetradecane-7,14-dione under solvent-driven conditions. Ethanol-methanol solvent mixtures (150:50 mL) at controlled temperatures yield 86% crude product after recrystallization from methanol . To optimize yields, adjust solvent polarity and reaction time to favor cyclization over side reactions like oxidation.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to identify spirojunction protons (δ 1.77 ppm, broad peak in CCl₄) . Elemental analysis (e.g., C: 66.50%, H: 8.00%, S: 25.32%) confirms stoichiometry. Infrared (IR) spectroscopy detects carbonyl (C=O) or thiocarbonyl (C=S) stretches, while mass spectrometry (MS) validates molecular weight. For derivatives like semicarbazones, combine HPLC with UV-Vis to track functional group modifications .

Advanced Research Questions

Q. How can competing reaction pathways, such as dimerization versus cycloaddition, be controlled during synthesis?

  • Methodological Answer : To suppress dimerization (e.g., of pentamethyleneketene), introduce reactive unsaturated compounds in situ to favor cycloaddition. Use steric hindrance via bulky substituents or low-temperature conditions to stabilize intermediates. Kinetic studies using stopped-flow IR can monitor pathway dominance .

Q. What methodologies are effective for separating cis/trans stereoisomers of this compound derivatives?

  • Methodological Answer : Chromatographic separation (e.g., chiral HPLC or silica gel column chromatography) resolves stereoisomers. For disubstituted derivatives (e.g., 3,11-disubstituted diones), differential solubility in methanol-acetonitrile mixtures aids isolation. Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .

Q. How do structural modifications (e.g., thioketones or gem-dihalides) influence phase behavior in liquid crystal applications?

  • Methodological Answer : Replace carbonyl groups with thioketones (C=S) or halogenate spirocenters to alter polarity and mesophase stability. Measure phase transition temperatures via differential scanning calorimetry (DSC). For example, trans-dihalide derivatives exhibit higher nematic phase stability than cis isomers due to reduced steric strain .

Q. How can derivatization strategies enhance analytical detection in complex mixtures?

  • Methodological Answer : Derivatize the ketone group with semicarbazide to form hydrazinecarboxamide derivatives, which improve UV detectability and chromatographic retention. Optimize reaction pH (5–7) and temperature (60–80°C) to maximize derivatization efficiency. Validate using LC-MS/MS with multiple reaction monitoring (MRM) .

Q. How should researchers resolve contradictions in spectral data across studies (e.g., NMR shifts or melting points)?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example, conflicting NMR peaks may arise from solvent effects (CDCl₃ vs. DMSO-d₆); re-run spectra in standardized solvents. Reproduce synthesis under documented conditions (e.g., 119–120°C recrystallization ) to confirm melting points. Publish raw data and crystallographic coordinates for peer verification.

Experimental Design & Data Analysis

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in dispiro compounds?

  • Methodological Answer : Adopt the PICO framework:

  • Population : Target molecular systems (e.g., liquid crystals or bioactive derivatives).
  • Intervention : Systematic substitution (e.g., halogenation, thioketone formation).
  • Comparison : Benchmark against unmodified dispiro cores.
  • Outcome : Quantify phase transitions or binding affinities. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .

Q. How can computational modeling predict dispiro compound reactivity before synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states (e.g., cycloaddition barriers). Compare HOMO-LUMO gaps of reactants to predict regioselectivity. Validate with experimental kinetics (e.g., Arrhenius plots of dimerization rates) .

Tables for Key Data

Derivative Modification Key Property Reference
7,14-DithioneC=O → C=SMP: 119–120°C; δ 1.77 ppm (NMR)
trans-DihalideGeminal Cl/Br substitutionNematic phase stability ↑
SemicarbazoneHydrazinecarboxamideEnhanced UV detection at 254 nm

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